molecular formula C28H38N4OS B2956575 N-[(4-cyclohexyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 477304-16-8

N-[(4-cyclohexyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

Cat. No.: B2956575
CAS No.: 477304-16-8
M. Wt: 478.7
InChI Key: CPMHOOPDUDUDAG-UHFFFAOYSA-N
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Description

This compound belongs to a class of adamantane-functionalized 1,2,4-triazole derivatives, which are characterized by their hybrid structures combining the rigid adamantane scaffold with sulfur-containing triazole moieties. The adamantane group enhances lipophilicity and metabolic stability, while the 1,2,4-triazole ring contributes to diverse biological interactions, particularly antimicrobial and antihypoxic activities . The specific substituents—4-cyclohexyl and 5-[(3-methylphenyl)methyl]sulfanyl—impart unique steric and electronic properties. The cyclohexyl group likely improves membrane permeability, and the 3-methylbenzylsulfanyl moiety may enhance binding to bacterial or fungal targets through hydrophobic interactions .

Properties

IUPAC Name

N-[[4-cyclohexyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4OS/c1-19-6-5-7-20(10-19)18-34-27-31-30-25(32(27)24-8-3-2-4-9-24)17-29-26(33)28-14-21-11-22(15-28)13-23(12-21)16-28/h5-7,10,21-24H,2-4,8-9,11-18H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMHOOPDUDUDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2C3CCCCC3)CNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-cyclohexyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the triazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-cyclohexyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazole ring .

Scientific Research Applications

N-[(4-cyclohexyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of N-[(4-cyclohexyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Adamantane-Triazole Derivatives

Compound Name Substituents (R, R') Key Biological Activity Notable Properties Reference
N-[(4-cyclohexyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide R = cyclohexyl; R' = 3-methylbenzylsulfanyl Hypothesized broad-spectrum antimicrobial High lipophilicity, potential CNS penetration
N′-[5-(4-Chlorophenyl)isoxazol-3-yl)methylidene]adamantane-1-carbohydrazide (3a) Isoxazole with 4-Cl phenyl Gram-positive antibacterial (MIC: 4–8 µg/mL) Melting point: 223–225°C; Yield: 90%
N′-[(1H-Imidazol-2-yl)methylidene]adamantane-1-carbohydrazide (4) Imidazole Broad-spectrum antimicrobial (MIC: 2–4 µg/mL) Potent against Candida albicans
5-(Adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thion (I) R = methyl Antihypoxic (ED₅₀: 12 mg/kg) Synthesized via NaOH-mediated cyclization
3-Heptylthio-5-(adamantane-1-yl)-4-phenyl-4H-1,2,4-triazole (IIg) R = phenyl; R' = heptylsulfanyl Improved solubility vs. shorter alkyl chains LogP: 5.2; Antihypoxic ED₅₀: 18 mg/kg

Key Findings:

Antimicrobial Activity :

  • Imidazole derivatives (e.g., 4 ) exhibit superior broad-spectrum activity compared to isoxazole analogs (e.g., 3a–c ), likely due to enhanced hydrogen bonding with microbial targets .
  • The 3-methylbenzylsulfanyl group in the target compound may mimic the activity of alkylsulfanyl chains in IIg , which improve membrane disruption in Gram-positive bacteria .

Physicochemical Properties :

  • Longer alkyl chains (e.g., heptyl in IIg ) increase lipophilicity (LogP >5) but reduce aqueous solubility, whereas smaller substituents (e.g., methyl in I ) balance bioavailability and potency .
  • The adamantane moiety consistently elevates melting points (>200°C), suggesting high thermal stability across derivatives .

The target compound’s cyclohexyl group may enhance this activity by improving blood-brain barrier penetration .

Biological Activity

The compound 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H16ClFN3O2SC_{18}H_{16}ClFN_3O_2S, with a molecular weight of approximately 373.85 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core linked to a thioether and an acetamide moiety. The presence of the 4-chlorophenyl and 2-fluorophenyl groups enhances its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)26Induction of apoptosis
HCT116 (Colon)0.39Inhibition of Aurora-A kinase
MCF-7 (Breast)0.46Cell cycle arrest at SubG1/G1 phase

The compound's mechanism may involve the inhibition of specific kinases associated with cancer progression, as supported by studies demonstrating its effect on Aurora-A kinase with an IC50 value of 0.16 µM .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. It has shown potential in inhibiting cyclooxygenase enzymes (COX-I and COX-II), which are key players in inflammatory pathways:

CompoundIC50 (µM)Selectivity
Compound A0.011COX-II
Compound B1.33Selective COX-II

Studies suggest that derivatives similar to this compound may possess enhanced selectivity for COX-II over COX-I, reducing the risk of gastrointestinal side effects typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of the compound is largely attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The pyrazolo[3,4-d]pyrimidine scaffold is known for its kinase inhibitory properties. The presence of substituents like fluorine and chlorine may enhance binding affinity to target kinases.
  • Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
  • Inflammatory Pathway Modulation : By inhibiting COX enzymes, the compound reduces prostaglandin synthesis, thereby alleviating inflammation.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of compounds structurally similar to 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide :

  • Wei et al. reported that pyrazole derivatives exhibited promising anticancer efficacy against A549 cells with various modifications leading to improved IC50 values .
  • Fan et al. demonstrated that specific structural modifications could enhance cytotoxicity against multiple cancer cell lines .

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